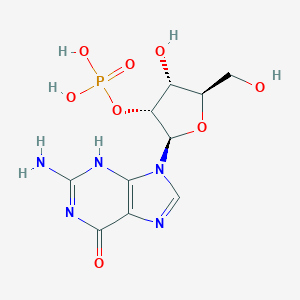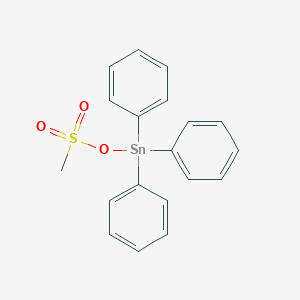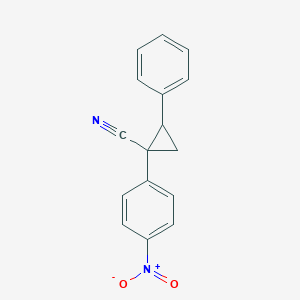
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly known as NPPC and is a colorless liquid that is soluble in organic solvents. NPPC is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of NPPC is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NPPC has also been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
NPPC has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been shown to induce cell cycle arrest and inhibit the migration of cancer cells. NPPC has also been shown to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPC in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using NPPC is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of NPPC in scientific research. One potential application is in the synthesis of novel anticancer agents. NPPC can also be used as a building block in the synthesis of various biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Conclusion:
In conclusion, NPPC is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications. NPPC has potential applications in the development of novel anticancer agents and other biologically active compounds. Further studies are needed to fully understand the mechanism of action of NPPC and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of NPPC involves the reaction between cyclopropanecarbonitrile and p-nitrobenzyl chloride in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure NPPC.
Applications De Recherche Scientifique
NPPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor properties and has been used in the synthesis of various anticancer agents. NPPC has also been used as a precursor in the synthesis of various biologically active compounds such as 2-phenyl-3,4-dihydroisoquinolin-1(2H)-ones.
Propriétés
Numéro CAS |
10432-22-1 |
|---|---|
Nom du produit |
Cyclopropanecarbonitrile, 1-(p-nitrophenyl)-2-phenyl- |
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-16(10-15(16)12-4-2-1-3-5-12)13-6-8-14(9-7-13)18(19)20/h1-9,15H,10H2 |
Clé InChI |
AVYTZYMHDAMJRD-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
C1C(C1(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



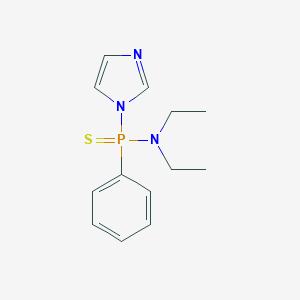
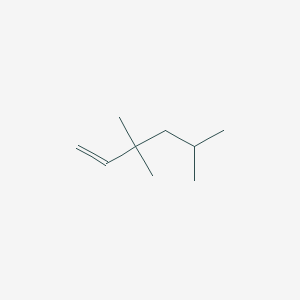
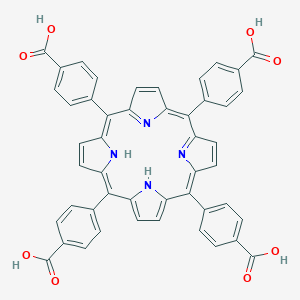
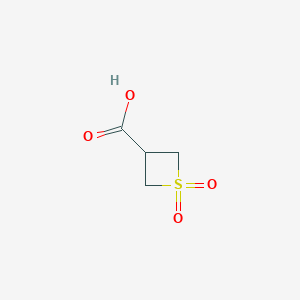
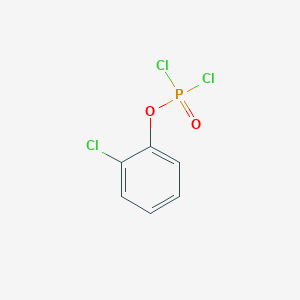
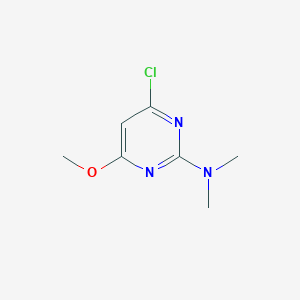
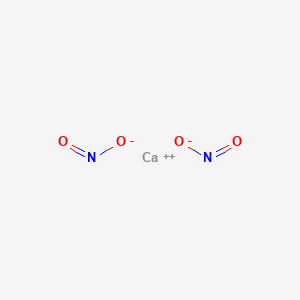
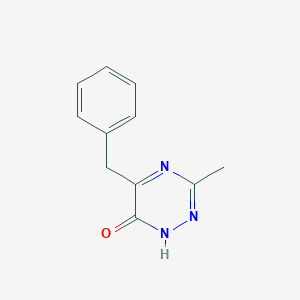
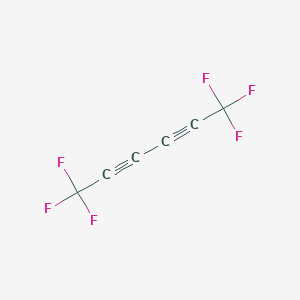
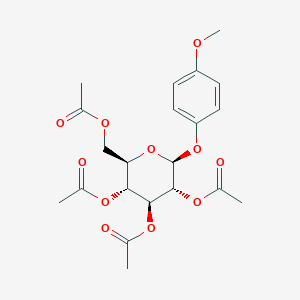
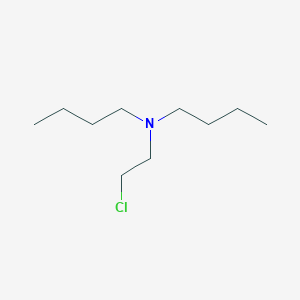
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
